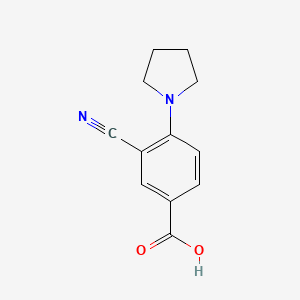

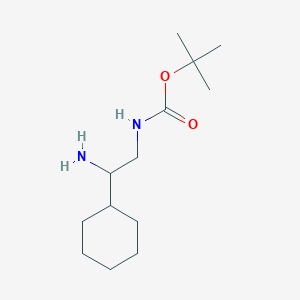

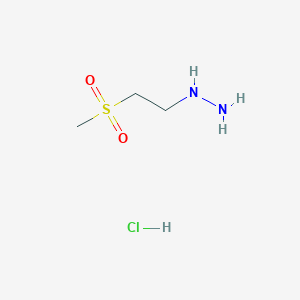

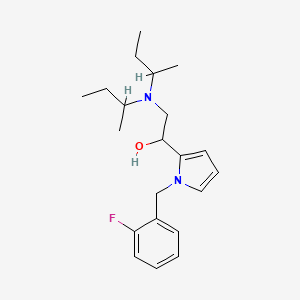

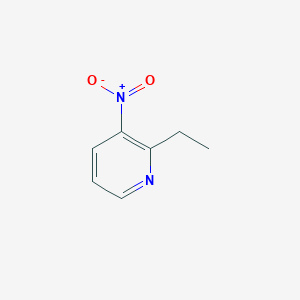

1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)-2-(di-sec-butylamino)ethanol

Overview

Description

2-fluoro Viminol is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications.

Scientific Research Applications

Butanol-Induced Developmental Neurotoxicity

Butanol derivatives, like sec-butanol, exhibit significant exposure potential due to their high production volume and consideration for use as fuel oxygenates. Notable signs of neurotoxicity and developmental neurotoxicity observed in laboratory animals exposed to butanol derivatives suggest potential mechanisms of action relevant to similar compounds. These mechanisms include interaction with ion channels, modulation of neurotransmitter levels, and inhibition of cell proliferation, indicating a broad spectrum of neurodevelopmental impacts relevant for further study in compounds with similar functional groups (Bale & Lee, 2016).

Downstream Processing of Biologically Produced Diols

Research into the separation and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the significant role of butanol and fluorinated compounds in industrial biotechnology. These compounds are used in wide-ranging applications, from solvents to precursors for polymers, indicating the potential industrial relevance of related compounds in bioproduction processes and the importance of efficient downstream processing techniques (Xiu & Zeng, 2008).

Metal(II) 2-Fluorobenzoate Complexes

The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding the structural and electronic influences of fluorine substitution on benzene rings, which is relevant for designing new materials with desired physical and biological properties. This research could provide insight into the potential applications of fluorine-containing compounds like the one , especially in materials science and catalysis (Öztürkkan & Necefoğlu, 2022).

Bio-Ethanol for Hydrogen Production

The reforming of bio-ethanol to produce hydrogen showcases the utility of alcohol-based compounds in renewable energy technologies. Research into catalysts and supports for ethanol reforming underscores the importance of understanding the chemical behavior of alcohol derivatives in facilitating energy conversion processes, indicating potential research avenues for similar compounds in energy applications (Ni, Leung, & Leung, 2007).

Mechanism of Action

2F-Viminol, also known as 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)-2-(di-sec-butylamino)ethanol, is a pyrrole derived opioid analgesic drug .

Mode of Action

2F-Viminol acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them. This activation leads to a decrease in the perception of pain and can also produce feelings of euphoria .

Biochemical Pathways

Upon activation of the opioid receptors, 2F-Viminol triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

In vitro metabolism studies suggest that the primary metabolites of 2f-viminol are n-dealkylation (sec-butyl) + hydroxylation and n-dealkylation (sec-butyl) . These metabolites could potentially extend the window of detection for the parent drug in toxicological samples .

Result of Action

The molecular and cellular effects of 2F-Viminol’s action are similar to those of other opioids. These include analgesia (pain relief), euphoria, sedation, and respiratory depression. At the cellular level, 2F-Viminol inhibits neurotransmitter release by decreasing intracellular cAMP levels and causing hyperpolarization of neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2F-Viminol. For example, factors such as pH can affect the drug’s solubility and therefore its absorption and distribution in the body. Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence how a person responds to 2F-Viminol .

Properties

IUPAC Name |

2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQMNNHPOYWWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336844 | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63880-43-3 | |

| Record name | 2F-Viminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROVIMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)